molecular formula C12H10BrN5 B13096219 6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 922187-07-3

6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B13096219
CAS No.: 922187-07-3
M. Wt: 304.15 g/mol
InChI Key: UWCIOJWLCZGWHE-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a bromophenyl group, a methyl group, and an amine group attached to the triazolopyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a hydrazonoyl chloride with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate signaling pathways, such as the ERK signaling pathway, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromophenyl group enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications .

Properties

CAS No.

922187-07-3

Molecular Formula

C12H10BrN5

Molecular Weight

304.15 g/mol

IUPAC Name

6-(3-bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C12H10BrN5/c1-7-10(8-3-2-4-9(13)5-8)11(14)18-12(17-7)15-6-16-18/h2-6H,14H2,1H3

InChI Key

UWCIOJWLCZGWHE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1C3=CC(=CC=C3)Br)N

Origin of Product

United States

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